Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
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Overview
Description
Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound with the molecular formula C10H8NNaO3. It is a sodium salt derivative of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Mechanism of Action
Mode of Action
The mode of action of Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves a series of chemical reactions. A new simple one-pot two-step protocol for the synthesis of this compound from 2-(2-(benzylamino)benzylidene)malonate under the action of boron trifluoride diethyl etherate was developed . The reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .
Biochemical Pathways
The compound is involved in redox neutral reactions, which are essential tools for the redox economy concept that plays an important role in modern organic synthesis .
Result of Action
The compound is known to be involved in the formation of various heterocycles .
Biochemical Analysis
Biochemical Properties
It is known that THIQ based compounds, which Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a part of, interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that THIQ based compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the cyclization of ortho-amino benzylidene malonates in the presence of Lewis acids such as boron trifluoride (BF3·Et2O). This reaction proceeds through the formation of a stable iminium intermediate containing a difluoroboryl bridge in the dicarbonyl fragment of the molecule .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into various tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and nitrogen positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate: This compound has a similar structure but with a fluorine atom at the 6-position, which can alter its chemical and biological properties.
2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives: These compounds share a similar core structure but differ in the position and nature of substituents, leading to variations in their reactivity and applications.
Uniqueness
Sodium 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to its specific substitution pattern and the presence of the sodium salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
sodium;2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3.Na/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9;/h1-4,7H,5H2,(H,11,12)(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDXHTHAQKGGAV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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